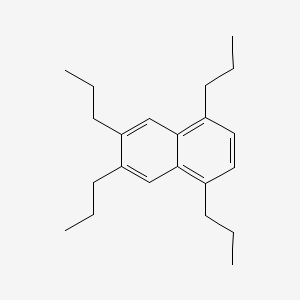

1,4,6,7-Tetrapropylnaphthalene

Beschreibung

Eigenschaften

CAS-Nummer |

65438-96-2 |

|---|---|

Molekularformel |

C22H32 |

Molekulargewicht |

296.5 g/mol |

IUPAC-Name |

1,4,6,7-tetrapropylnaphthalene |

InChI |

InChI=1S/C22H32/c1-5-9-17-13-14-18(10-6-2)22-16-20(12-8-4)19(11-7-3)15-21(17)22/h13-16H,5-12H2,1-4H3 |

InChI-Schlüssel |

VSMAIWMWHNXBHP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=C2C=C(C(=CC2=C(C=C1)CCC)CCC)CCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6,7-Tetrapropylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve:

Temperature: Moderate temperatures (around 50-100°C)

Solvent: Non-polar solvents like dichloromethane or carbon tetrachloride

Catalyst: Aluminum chloride (AlCl3)

The reaction proceeds through the formation of a carbocation intermediate, which then attacks the naphthalene ring to form the desired tetrapropyl derivative.

Industrial Production Methods

In an industrial setting, the production of 1,4,6,7-Tetrapropylnaphthalene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,6,7-Tetrapropylnaphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield partially or fully reduced derivatives.

Substitution: Electrophilic substitution reactions can occur, where the propyl groups can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Reduced naphthalene derivatives

Substitution: Halogenated naphthalene derivatives

Wissenschaftliche Forschungsanwendungen

1,4,6,7-Tetrapropylnaphthalene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 1,4,6,7-Tetrapropylnaphthalene depends on the specific application. In biological systems, it may interact with cellular components through hydrophobic interactions, affecting membrane integrity and function. The molecular targets and pathways involved can vary, but they often include enzymes and receptors that recognize the naphthalene core structure.

Vergleich Mit ähnlichen Verbindungen

Alkylated Naphthalenes

- Methylnaphthalenes (1-Methylnaphthalene and 2-Methylnaphthalene): These monomethyl derivatives are well-studied for their toxicological profiles. For instance, they exhibit lower molecular weights and higher volatility compared to tetrapropylnaphthalene, which likely has reduced volatility due to its bulky propyl groups.

- 1,2,3,4-Tetrahydronaphthalene Derivatives: lists hydrogenated naphthalene derivatives (e.g., 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) with functional groups like carboxylic acids or carboxamides. These compounds differ significantly from 1,4,6,7-tetrapropylnaphthalene in both structure (saturation vs. aromaticity) and reactivity (polar functional groups vs. nonpolar alkyl chains).

Polymer-Related Compounds

highlights polymers like polyethylene terephthalate (PET) and polypropylene (PP), which are unrelated structurally but underscore the importance of substituent effects on material properties. For example, alkyl side chains in polypropylene influence crystallinity and thermal stability, suggesting that tetrapropylnaphthalene’s propyl groups could similarly affect its physical behavior (e.g., melting point or solubility) .

3. Data Gaps and Limitations

The provided evidence lacks specific data on 1,4,6,7-tetrapropylnaphthalene, necessitating caution in extrapolating findings from other naphthalene derivatives. Key unresolved questions include:

- Physicochemical Properties : Boiling point, solubility, and stability.

- Toxicology: Potential health risks, metabolic pathways, or environmental persistence.

- Applications : Industrial or synthetic utility compared to simpler alkylnaphthalenes.

4. Conclusion

While alkylated naphthalenes like methylnaphthalenes and tetrahydronaphthalene derivatives provide indirect insights, 1,4,6,7-tetrapropylnaphthalene remains undercharacterized in the available literature . Future studies should prioritize experimental data on its properties and behavior to enable meaningful comparisons with analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.